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Compound of Interest

2-Amino-5-(2-
Compound Name: _
hydroxyethyl)thiazole

Cat. No.: B174819

An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) for
Pharmaceutical Research and Development

Abstract

2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic building block of significant interest in
the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-
aminothiazole scaffold, this compound serves as a crucial intermediate for the synthesis of a
wide array of biologically active molecules. The presence of both a primary amine and a
primary hydroxyl group offers dual points for chemical modification, making it an attractive
starting material for constructing complex molecular architectures. This guide provides a
comprehensive overview of its chemical and physical properties, a detailed protocol for its
synthesis based on the Hantzsch thiazole reaction, expected characterization data, critical
safety and handling procedures, and its applications in modern drug discovery, particularly as a
scaffold for kinase inhibitors and other therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are
foundational to its application in research and development. 2-Amino-5-(2-
hydroxyethyl)thiazole is a solid at room temperature.[1]
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Identifier Value Source
CAS Number 105773-93-1 [1]12]
Molecular Formula CsHsN20S [11[2][3]
Molecular Weight 144.19 g/mol [2]
IUPAC Name 2I-(2-aminothiazol-5-y|)ethan-l- 2]

0
MDL Number MFCD13184156 [21[3]

Table 1: Core Identifiers for 2-Amino-5-(2-hydroxyethyl)thiazole

The physical properties of the compound are summarized below. While experimental data is
available for the melting point, other values are predicted, providing a useful baseline for
experimental design.

Property Value Notes
Physical State Solid [1]

Melting Point 98.5°C Experimental[1]
Boiling Point 330.2 £ 17.0 °C at 760 Torr Predicted[1]
Density 1.376 + 0.06 g/cm?3 Predicted[1]
Refractive Index 1.647 Predicted[1]

Table 2: Physicochemical Properties

Synthesis and Mechanism

The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch
thiazole synthesis, a robust and well-established method involving the condensation of an a-
haloketone with a thiourea.[4][5] This approach is directly applicable to the preparation of 2-
Amino-5-(2-hydroxyethyl)thiazole.
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Principle of Synthesis: The Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism. Initially, the sulfur atom of thiourea,
acting as a nucleophile, attacks the electrophilic carbon of the a-haloketone's carbonyl group.
This is followed by an intramolecular cyclization and subsequent dehydration to yield the
aromatic thiazole ring. This classic reaction provides a direct and efficient route to the 2-

aminothiazole core.

Hantzsch Thiazole Synthesis Mechanism
Nucleophilic Attack

Intramolecular Cyclization !

2-Amino-5-(2-hydroxyethyl)thiazole

Click to download full resolution via product page

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Synthetic Precursors

e Thiourea (CAS: 62-56-6): Serves as the source of the nitrogen and sulfur atoms for the

thiazole ring.

» 1-chloro-4-hydroxybutan-2-one (or its bromo-analog): This a-haloketone provides the carbon
backbone and the essential 2-hydroxyethyl side chain. It can be prepared from commercially
available precursors.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Hantzsch
synthesis.[6][7]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.
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Addition of Reactant: To the stirring solution, add 1-chloro-4-hydroxybutan-2-one (1.0
equivalent) dropwise at room temperature.

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6
hours. The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the
reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is
crucial as the reaction produces HCI as a byproduct.

Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous
residue with ethyl acetate (3 x volume).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient
of methanol in dichloromethane as the eluent, to afford the pure 2-Amino-5-(2-
hydroxyethyl)thiazole.
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Experimental Synthesis Workflow

1. Combine Reactants
(Thiourea & a-haloketone in Ethanol)

2. Heat to Reflux
(4-6 hours)

3. Cool & Neutralize
(ag. NaHCO:s)

4. Solvent Removal & Extraction
(Ethyl Acetate)

5. Purification
(Silica Gel Chromatography)

6. Characterization
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole.

Spectroscopic Characterization

Structural confirmation is essential. While specific spectra for this exact compound are not
readily available in public databases, the expected data can be reliably predicted based on its
structure and data from closely related analogs.[7][8]
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Expected Chemical

Proton (*H) Shift (5, ppm) Multiplicity Integration
-NH:z 6.5-7.0 Broad Singlet 2H
Thiazole C4-H 6.8-7.2 Singlet 1H
-OH 45-55 Triplet (or Broad s) 1H
-CH2-OH 3.6-3.8 Triplet 2H
Thiazole-CH2- 28-3.0 Triplet 2H

Table 3: Predicted *H NMR Data (in DMSO-ds)

e 13C NMR: Expected peaks around & 168 (C2-NHz), 140 (C5), 110 (C4), 60 (-CHz0H), and 30
(Thiazole-CHz-).

o Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (amine,
~3300-3400 cm~1), O-H stretching (alcohol, broad, ~3200-3500 cm~1), C=N stretching
(~1630 cm~1), and C-S stretching.

e Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]* is
approximately 145.0430.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

Hazard Class GHS Statement Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed GHSO07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritation GHSO07 (Exclamation Mark)
o H319: Causes serious eye )
Eye Irritation S GHSO07 (Exclamation Mark)
irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled GHSO07 (Exclamation Mark)
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Table 4: GHS Hazard Information[3]

e Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear
appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a
lab coat.[10][11] Avoid formation of dust and aerosols.[9]

o Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability,
storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended.

[113]

 Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to
its ability to interact with a wide range of biological targets.[13][14]

Role as a Versatile Heterocyclic Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs, including the anti-
cancer agent Dasatinib, the Hz receptor antagonist Famotidine, and several cephalosporin
antibiotics.[4][6] Its prevalence stems from its ability to act as a bioisostere for other functional
groups and its capacity to form key hydrogen bonds with protein targets through the endocyclic
nitrogen and the exocyclic amine.

Intermediate for Kinase Inhibitor Synthesis

The structure of 2-Amino-5-(2-hydroxyethyl)thiazole is particularly relevant to the synthesis
of kinase inhibitors. The core structure is a key component of the anti-cancer drug Dasatinib
(Sprycel®).[6] The 2-amino group serves as an anchor point for coupling with other heterocyclic
systems, while the side chain at the 5-position can be modified to optimize binding affinity,
selectivity, and pharmacokinetic properties. The hydroxyethyl group, specifically, can improve
agueous solubility and act as a hydrogen bond donor, enhancing interactions within a kinase's
ATP-binding pocket.

Utility in Lead Optimization
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In drug development, the hydroxyethyl side chain offers a strategic advantage. It provides a site
for further chemical elaboration, such as etherification or esterification, allowing for fine-tuning
of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its
presence can mitigate the lipophilicity often associated with complex heterocyclic compounds,
leading to more drug-like candidates. The use of deuterated analogs of such compounds is
also employed in metabolic studies to trace drug pathways and understand pharmacokinetics.
[15]

Conclusion

2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) is more than a simple chemical
intermediate; it is a strategically designed building block for modern medicinal chemistry. Its
combination of the proven 2-aminothiazole core with a functionalized side chain provides
researchers with a powerful tool for the synthesis of novel therapeutic agents. A thorough
understanding of its properties, synthesis, and handling is essential for unlocking its full
potential in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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